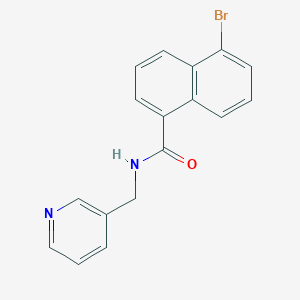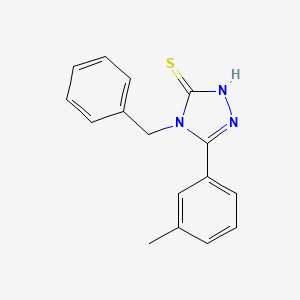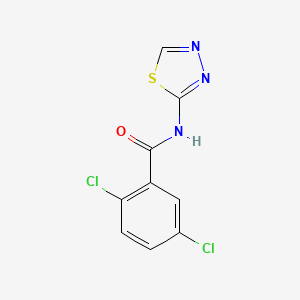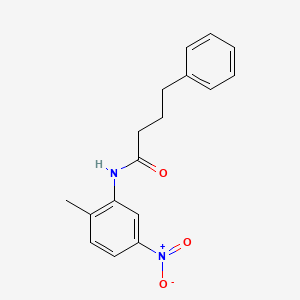
5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known as BODIPY (boron-dipyrromethene) and is a fluorescent dye that is widely used in biological and chemical research.
Mecanismo De Acción
The mechanism of action of BODIPY is related to its fluorescent properties. When BODIPY is excited by light, it emits a characteristic fluorescence that can be detected and measured. This fluorescence can be used to track the location and movement of BODIPY-labeled molecules in living cells and tissues.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not interfere with normal cellular processes. It is also stable under a wide range of conditions, making it an ideal candidate for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BODIPY in lab experiments include its high sensitivity, low toxicity, and stability under a wide range of conditions. However, one limitation of BODIPY is its relatively high cost compared to other fluorescent dyes.
Direcciones Futuras
There are several future directions for research involving BODIPY, including the development of new BODIPY derivatives with enhanced properties, such as increased sensitivity and selectivity for specific analytes. In addition, BODIPY could be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more detailed information about biological processes in vivo. Finally, BODIPY could be used in the development of new therapeutics for cancer and other diseases.
Métodos De Síntesis
The synthesis of BODIPY involves the reaction of boronate esters with dipyrromethene precursors. This reaction results in the formation of a boron-dipyrromethene complex, which is then further reacted with various functional groups to produce the desired BODIPY derivative.
Aplicaciones Científicas De Investigación
BODIPY has a wide range of applications in scientific research, including bioimaging, photodynamic therapy, and sensing. Its fluorescent properties make it an ideal candidate for use in bioimaging, where it can be used to visualize and track biological processes in living cells and tissues. BODIPY has also been used in photodynamic therapy, where it is activated by light to produce reactive oxygen species that can kill cancer cells. In addition, BODIPY has been used as a sensor for various analytes, including metal ions, pH, and temperature.
Propiedades
IUPAC Name |
5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQALYURNVIZPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358052 |
Source


|
| Record name | 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
622-18-4 |
Source


|
| Record name | 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)



![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)